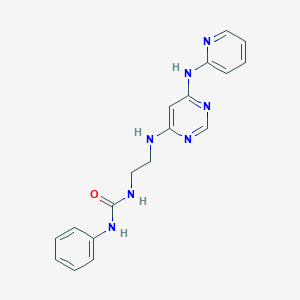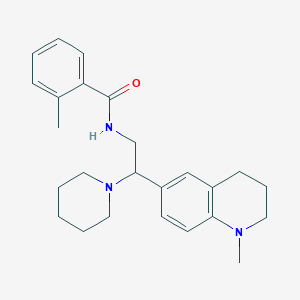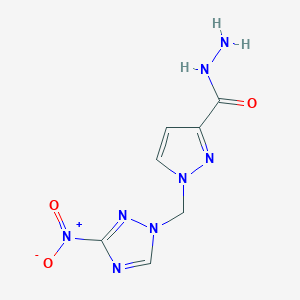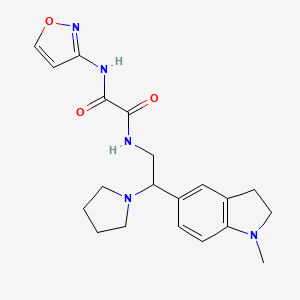
1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl group, a pyridine ring, and a pyrimidine ring, all connected through a urea linkage. The presence of these functional groups endows the compound with a range of chemical and biological properties, making it a valuable subject of study.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antiproliferative and antimicrobial properties. .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new anticancer and antimicrobial agents
Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized polymers
Wirkmechanismus
Target of Action
Similar compounds such as imatinib, which also contains a pyrimidin-2-ylamino group, have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .
Mode of Action
Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby affecting the cellular functions that these enzymes regulate .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have potential inhibitory effects on cell signaling, growth, and division due to its potential action on tyrosine kinases .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds have been optimized to afford potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3 .
Cellular Effects
Similar compounds have shown to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
Similar compounds have been shown to inhibit protein kinases by rationally designing the substitution pattern of the aryl ring .
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-phenyl-3-(2-bromoethyl)urea with 6-(pyridin-2-ylamino)pyrimidine-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave irradiation to accelerate the reaction .
Analyse Chemischer Reaktionen
1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis of the urea linkage can be achieved under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Gefitinib: Another kinase inhibitor used in cancer therapy.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Eigenschaften
IUPAC Name |
1-phenyl-3-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(24-14-6-2-1-3-7-14)21-11-10-20-16-12-17(23-13-22-16)25-15-8-4-5-9-19-15/h1-9,12-13H,10-11H2,(H2,21,24,26)(H2,19,20,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENLNXVNUCFRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2441425.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide](/img/structure/B2441426.png)
![Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2441427.png)
![1-(5-Fluoropyrimidin-2-yl)-4-{3-[4-(trifluoromethyl)phenyl]propanoyl}piperazin-2-one](/img/structure/B2441428.png)
![N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2441429.png)
![Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate](/img/structure/B2441430.png)

![3-cinnamyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441435.png)
![7-(3-chloro-2-methylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2441436.png)



![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide](/img/structure/B2441441.png)

